5-fluoro-6-(trifluoromethyl)pyridine-3-carbaldehyde
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Overview
Description
5-fluoro-6-(trifluoromethyl)pyridine-3-carbaldehyde is a fluorinated aromatic aldehyde. This compound is notable for its unique structure, which includes both fluorine and trifluoromethyl groups attached to a pyridine ring. These functional groups impart distinct chemical properties, making it valuable in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for 5-fluoro-6-(trifluoromethyl)pyridine-3-carbaldehyde involves the following steps:
Starting Material: The synthesis typically begins with 5-fluoro-6-(trifluoromethyl)pyridine.
Formylation Reaction: The formylation of 5-fluoro-6-(trifluoromethyl)pyridine can be achieved using a Vilsmeier-Haack reaction. This involves the reaction of the pyridine with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) under controlled conditions.
Reaction Conditions: The reaction is usually carried out at low temperatures (0-5°C) to control the reactivity and ensure high yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-6-(trifluoromethyl)pyridine-3-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The fluorine atoms and the trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products
Oxidation: 5-fluoro-6-(trifluoromethyl)pyridine-3-carboxylic acid.
Reduction: 5-fluoro-6-(trifluoromethyl)pyridine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-fluoro-6-(trifluoromethyl)pyridine-3-carbaldehyde is used in several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules, which can be used to study enzyme mechanisms and drug interactions.
Medicine: It is investigated for its potential use in the synthesis of pharmaceuticals, particularly those requiring fluorinated aromatic aldehydes as intermediates.
Industry: The compound is used in the production of agrochemicals and specialty chemicals due to its unique reactivity and stability.
Mechanism of Action
The mechanism by which 5-fluoro-6-(trifluoromethyl)pyridine-3-carbaldehyde exerts its effects is primarily through its functional groups:
Aldehyde Group: The aldehyde group can form Schiff bases with amines, which are important in various biochemical pathways.
Fluorine Atoms: The presence of fluorine atoms increases the compound’s lipophilicity and metabolic stability, making it useful in drug design.
Trifluoromethyl Group: This group enhances the compound’s electron-withdrawing properties, affecting its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 5-fluoro-2-(trifluoromethyl)pyridine-3-carbaldehyde
- 6-fluoro-3-(trifluoromethyl)pyridine-2-carbaldehyde
- 4-fluoro-5-(trifluoromethyl)pyridine-3-carbaldehyde
Uniqueness
5-fluoro-6-(trifluoromethyl)pyridine-3-carbaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of compounds where precise control over reactivity is required.
By understanding the detailed properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Properties
CAS No. |
1260666-71-4 |
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Molecular Formula |
C7H3F4NO |
Molecular Weight |
193.10 g/mol |
IUPAC Name |
5-fluoro-6-(trifluoromethyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H3F4NO/c8-5-1-4(3-13)2-12-6(5)7(9,10)11/h1-3H |
InChI Key |
UWYALZBKIBLHKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1F)C(F)(F)F)C=O |
Purity |
95 |
Origin of Product |
United States |
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